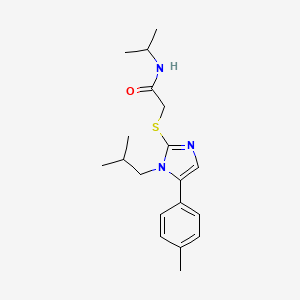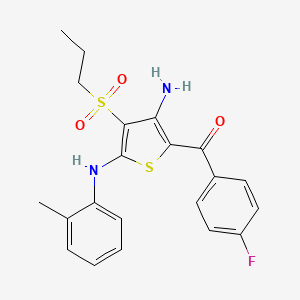![molecular formula C21H21F4N3S B2656609 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 866152-93-4](/img/structure/B2656609.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which are known for their broad range of applications in pharmaceuticals, agriculture, and materials science. This particular compound has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. Starting with the preparation of the triazole core, a cyclization reaction is employed, followed by the introduction of the sulfanyl and benzyl groups through nucleophilic substitution. Key reagents often include triazole derivatives, sulfhydryl compounds, and halogenated benzyl compounds. Reaction conditions usually involve the use of catalysts like palladium or copper, and solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of batch or continuous flow reactors to ensure consistent quality and yield. The process would also incorporate purification steps like crystallization, distillation, or chromatography to isolate the final product in a high-purity form.
化学反応の分析
Types of Reactions: : This compound can undergo various chemical reactions including:
Oxidation: : Potential oxidation of the sulfanyl group to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Possible reduction of any nitro or carbonyl groups present using reductants like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions particularly on the benzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: : Reagents such as halogenated solvents, Lewis acids (e.g., aluminum chloride), or bases (e.g., potassium carbonate) are commonly employed. Typical conditions include ambient to elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : The main products from these reactions often include modified triazole derivatives with altered functional groups or increased molecular complexity, potentially enhancing biological activity or stability.
科学的研究の応用
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is explored in various fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules. It’s also a subject of study in reaction mechanisms and catalysis.
Biology: : Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of triazole derivatives.
Medicine: : Potential use in drug development, particularly for targeting specific enzymes or receptors linked to diseases.
Industry: : Applications in materials science for developing new polymers or coatings with enhanced properties.
作用機序
The precise mechanism of action depends on the specific application and biological target. Generally, it can interact with biological macromolecules such as proteins or DNA, potentially inhibiting enzymes or altering cellular processes. The trifluoromethyl group and fluorobenzyl moiety are often key to its binding affinity and specificity, enabling it to disrupt normal function in target organisms or cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazole
3,5-bis(trifluoromethyl)-1,2,4-triazole
4H-1,2,4-triazole derivatives with various alkyl or aryl substituents
Uniqueness: : This compound’s uniqueness lies in its combination of the tert-butyl, fluorobenzyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The presence of the sulfanyl group further distinguishes it from other triazole derivatives by offering different reactivity and binding capabilities.
Given its diverse applications and intriguing chemical properties, 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole continues to be a subject of scientific interest and exploration.
特性
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N3S/c1-20(2,3)16-8-4-15(5-9-16)13-29-19-27-26-18(21(23,24)25)28(19)12-14-6-10-17(22)11-7-14/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKTKLABRNDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine](/img/structure/B2656530.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/new.no-structure.jpg)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)

![3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2656544.png)
![2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B2656545.png)


